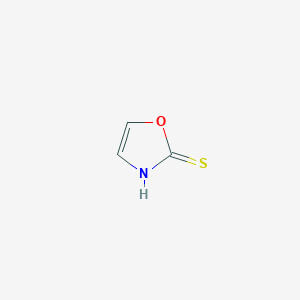3H-oxazole-2-thione
CAS No.: 32091-51-3
Cat. No.: VC4379214
Molecular Formula: C3H3NOS
Molecular Weight: 101.12
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 32091-51-3 |
|---|---|
| Molecular Formula | C3H3NOS |
| Molecular Weight | 101.12 |
| IUPAC Name | 3H-1,3-oxazole-2-thione |
| Standard InChI | InChI=1S/C3H3NOS/c6-3-4-1-2-5-3/h1-2H,(H,4,6) |
| Standard InChI Key | CLEJZSNZYFJMKD-UHFFFAOYSA-N |
| SMILES | C1=COC(=S)N1 |
Introduction
Structural Characteristics and Molecular Identification
Molecular Architecture
3H-Oxazole-2-thione belongs to the oxazole family, featuring a sulfur atom replacing the oxygen atom at the 2-position of the oxazole ring. The IUPAC name for this compound is 3H-1,3-oxazole-2-thione , with the SMILES notation C1=COC(=S)N1 . The planar structure facilitates π-π interactions and hydrogen bonding, which are critical for its reactivity and biological activity. The thiocarbonyl group (C=S) at position 2 contributes to its distinct electronic properties, as evidenced by infrared (IR) absorption bands at 1660–1664 cm⁻¹ .
Table 1: Key Structural and Physical Properties of 3H-Oxazole-2-Thione
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃H₃NOS | |
| Molecular Weight | 101.13 g/mol | |
| Density | 1.40 ± 0.1 g/cm³ (Predicted) | |
| Melting Point | 108 °C | |
| Boiling Point | 123.6 ± 23.0 °C (Predicted) | |
| CAS Registry Number | 32091-51-3 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data provide insights into the compound’s electronic environment. The ¹H NMR spectrum (250.1 MHz, CDCl₃) of derivatives shows characteristic signals for aromatic protons at δ 6.72–7.86 ppm . The ¹³C NMR spectrum (62.9 MHz, CDCl₃) confirms the thiocarbonyl carbon resonance at δ 182.8–183.2 ppm . High-resolution mass spectrometry (HRMS) data align with the molecular formula, with a base peak at m/z 390 (M⁺) for benzothiazole-derived analogs .
Synthetic Methodologies
Green Synthesis via PEG-400 Catalysis
A solvent-free, energy-efficient protocol employs PEG-400 as a recyclable catalyst for synthesizing benzo[d]oxazole-2(3H)-thione derivatives . Under ultrasonic irradiation at 15°C for 11 hours, the reaction achieves yields exceeding 85% while eliminating volatile organic solvents . This method emphasizes atom economy and reduces waste generation, aligning with principles of green chemistry.
Table 2: Comparison of Synthetic Routes for 3H-Oxazole-2-Thione Derivatives
| Method | Conditions | Yield | Advantages | Source |
|---|---|---|---|---|
| PEG-400 Catalysis | Sonication, 15°C, 11 h | 85–92% | Solvent-free, recyclable catalyst | |
| Catalyst-Free Coupling | Acetone, reflux, 3 h | 90–92% | No transition metals, simple workup |
Catalyst-Free Multicomponent Reactions
A novel one-pot synthesis involves the reaction of benzothiazoles, benzyl bromides, and 2-mercaptobenzoxazole in acetone under reflux . Triethylamine acts as a base, facilitating the formation of 3-(3-benzyl-2,3-dihydrobenzo[d]thiazol-2-yl)benzo[d]oxazole-2(3H)-thione derivatives in 90–92% yield . This method avoids transition metal catalysts, reducing toxicity and cost.
Biological and Industrial Applications
Pharmaceutical Relevance
Derivatives of 3H-oxazole-2-thione exhibit broad-spectrum biological activities, including antitubercular, anti-inflammatory, and antileishmanial properties . The thiocarbonyl group enhances binding affinity to biological targets, such as enzymes and receptors, by participating in hydrogen bonding and hydrophobic interactions .
Materials Science Applications
The compound’s electron-deficient aromatic system makes it suitable for use in organic light-emitting diodes (OLEDs) and chemosensors . Its incorporation into polymers improves thermal stability and optoelectronic performance, as demonstrated in luminescent materials .
Physicochemical Properties and Stability
Solubility and Reactivity
3H-Oxazole-2-thione is sparingly soluble in polar solvents like water but exhibits good solubility in acetone and dimethyl sulfoxide (DMSO) . The thione group undergoes tautomerization to the thiol form (2-mercaptooxazole) under acidic conditions, influencing its reactivity in substitution and cycloaddition reactions .
Thermal Stability
Thermogravimetric analysis (TGA) indicates decomposition temperatures above 200°C, highlighting its suitability for high-temperature applications . The predicted boiling point of 123.6°C aligns with its volatility under reduced pressure .
Spectroscopic and Computational Analysis
Infrared Spectroscopy
The IR spectrum of 3H-oxazole-2-thione derivatives shows a strong absorption band at 1660–1664 cm⁻¹, attributed to the C=S stretching vibration . Additional peaks at 3050–3100 cm⁻¹ correspond to aromatic C-H stretches .
Computational Modeling
Density functional theory (DFT) calculations predict a planar geometry with bond lengths of 1.67 Å for C=S and 1.36 Å for C-O . The HOMO-LUMO energy gap of 4.2 eV suggests potential use in charge-transfer applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume